REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Nd+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19].C(N(CC)CC)C>C(O)C>[Nd:5].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
45.65 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-methoxybenzoic acid-triethylamine salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Specifically, a reactor similar to that of 1-1 was used
|
Type
|
STIRRING
|
Details
|
to stir a slurry solution
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for 30 minutes at 40° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Next, while stirring this synthesis solution
|
Type
|
CUSTOM
|
Details
|
holding at 25° C.
|
Type
|
CUSTOM
|
Details
|
a solution obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the clouding increased with time
|
Type
|
WAIT
|
Details
|
After another 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
were further added
|
Type
|
STIRRING
|
Details
|
the solution was stirred for another hour at 40° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Next, crystals obtained
|
Type
|
FILTRATION
|
Details
|
by filtering this slurry solution
|
Type
|
ADDITION
|
Details
|
were added to 200 ml of methanol
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WASH
|
Details
|
washed
|
Type
|
ADDITION
|
Details
|
200 ml of methanol were once again added to the crystals
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WASH
|
Details
|
washed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were dried under reduced pressure at 50° C.
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
[Nd]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.83 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Nd+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19].C(N(CC)CC)C>C(O)C>[Nd:5].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
45.65 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-methoxybenzoic acid-triethylamine salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Specifically, a reactor similar to that of 1-1 was used
|
Type
|
STIRRING
|
Details
|
to stir a slurry solution
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for 30 minutes at 40° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Next, while stirring this synthesis solution
|
Type
|
CUSTOM
|
Details
|
holding at 25° C.
|
Type
|
CUSTOM
|
Details
|
a solution obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the clouding increased with time
|
Type
|
WAIT
|
Details
|
After another 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
were further added
|
Type
|
STIRRING
|
Details
|
the solution was stirred for another hour at 40° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Next, crystals obtained
|
Type
|
FILTRATION
|
Details
|
by filtering this slurry solution
|
Type
|
ADDITION
|
Details
|
were added to 200 ml of methanol
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WASH
|
Details
|
washed
|
Type
|
ADDITION
|
Details
|
200 ml of methanol were once again added to the crystals
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WASH
|
Details
|
washed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were dried under reduced pressure at 50° C.
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
[Nd]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.83 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Nd+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19].C(N(CC)CC)C>C(O)C>[Nd:5].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][CH:22]=[CH:21][C:17]=1[C:18]([OH:20])=[O:19] |f:0.1.2.3|
|
Name
|
|
Quantity
|
45.65 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30.4 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
2-methoxybenzoic acid-triethylamine salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
43.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Nd+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Specifically, a reactor similar to that of 1-1 was used
|
Type
|
STIRRING
|
Details
|
to stir a slurry solution
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice water bath
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated for 30 minutes at 40° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
Next, while stirring this synthesis solution
|
Type
|
CUSTOM
|
Details
|
holding at 25° C.
|
Type
|
CUSTOM
|
Details
|
a solution obtained
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
the clouding increased with time
|
Type
|
WAIT
|
Details
|
After another 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
were further added
|
Type
|
STIRRING
|
Details
|
the solution was stirred for another hour at 40° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Next, crystals obtained
|
Type
|
FILTRATION
|
Details
|
by filtering this slurry solution
|
Type
|
ADDITION
|
Details
|
were added to 200 ml of methanol
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WASH
|
Details
|
washed
|
Type
|
ADDITION
|
Details
|
200 ml of methanol were once again added to the crystals
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
WASH
|
Details
|
washed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were dried under reduced pressure at 50° C.
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
[Nd]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.83 g |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |